molecular formula C4H5NO7P-3 B1265325 2-Amino-3-oxo-4-(phosphonatooxy)butanoate

2-Amino-3-oxo-4-(phosphonatooxy)butanoate

Cat. No. B1265325
M. Wt: 210.06 g/mol
InChI Key: LMKSRFWSQAKTOE-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
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Description

2-amino-3-oxo-4-(phosphonatooxy)butanoate is trianion of 2-amino-3-oxo-4-(phosphonooxy)butanoic acid arising from deprotonation of carboxylic acid and phosphate functions;  major species at pH 7.3. It is an organophosphate oxoanion and a monocarboxylic acid anion. It is a conjugate base of a 2-amino-3-oxo-4-(phosphonooxy)butanoic acid.

Scientific Research Applications

Synthesis of Analogues and Derivatives

  • 2-Amino-3-oxo-4-(phosphonatooxy)butanoate and its analogues have been synthesized for various applications. For instance, the aminophosphonylation of 4-benzyloxy-2-butanone led to phosphonic analogues of α-methylhomoserine, important in chemical synthesis processes (Finet et al., 1993).

Development of Adhesive Polymers

  • This compound has been used in the synthesis of hydrolytically stable phosphonic acid monomers, which are significant in the development of adhesive polymers and demonstrate unique behaviors during radical polymerization (Moszner et al., 2001).

Catalysis and Synthesis of Amino Acids

  • The compound plays a role in phosphine-catalyzed reactions, important for the synthesis of α,α-disubstituted α-amino acid derivatives and chiral N,O-acetals (Wang et al., 2016).

Spectroscopic and Structural Analysis

  • It has been the subject of spectroscopic and structural investigations, aiding in the understanding of molecular behavior and potential applications in materials science (Vanasundari et al., 2017).

Application in Nanofluidic Devices

  • The compound is used in the optical gating of nanofluidic devices based on synthetic ion channels, showcasing its potential in controlled release and sensing applications (Ali et al., 2012).

Environmental Chemistry

  • In environmental chemistry, compounds similar to 2-Amino-3-oxo-4-(phosphonatooxy)butanoate are used as chelating agents and scale inhibitors, displaying unique properties that affect their environmental behavior (Nowack, 2003).

properties

Product Name

2-Amino-3-oxo-4-(phosphonatooxy)butanoate

Molecular Formula

C4H5NO7P-3

Molecular Weight

210.06 g/mol

IUPAC Name

2-amino-3-oxo-4-phosphonatooxybutanoate

InChI

InChI=1S/C4H8NO7P/c5-3(4(7)8)2(6)1-12-13(9,10)11/h3H,1,5H2,(H,7,8)(H2,9,10,11)/p-3

InChI Key

LMKSRFWSQAKTOE-UHFFFAOYSA-K

Canonical SMILES

C(C(=O)C(C(=O)[O-])N)OP(=O)([O-])[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Amino-3-oxo-4-(phosphonatooxy)butanoate
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Reactant of Route 6
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